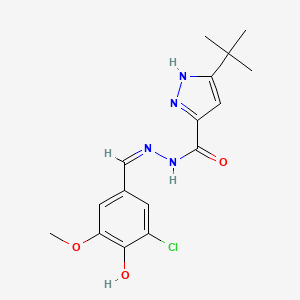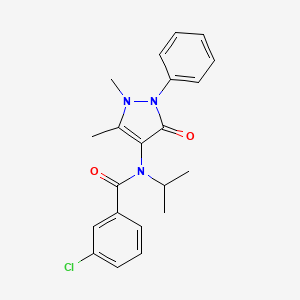![molecular formula C16H26N2OS B6141169 N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)
N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMBA is a member of the amphetamine family of compounds and is structurally similar to other psychoactive substances like MDMA and methamphetamine.
科学的研究の応用
DMBA has been used in a variety of scientific research applications, including studies on neurotransmitter release, receptor binding, and behavioral effects. DMBA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased locomotor activity and reward-seeking behavior. DMBA has also been used in studies on the effects of psychostimulants on the brain and behavior, as well as studies on the neurobiology of addiction.
作用機序
DMBA acts primarily as a monoamine releaser, stimulating the release of dopamine, norepinephrine, and serotonin in the brain. DMBA also inhibits the reuptake of these neurotransmitters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. These effects lead to increased locomotor activity, reward-seeking behavior, and other behavioral effects.
Biochemical and Physiological Effects:
DMBA has been shown to have a variety of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. DMBA has also been shown to cause changes in gene expression in the brain, leading to alterations in the expression of genes related to neurotransmitter release and receptor binding.
実験室実験の利点と制限
DMBA has several advantages for use in lab experiments, including its ability to selectively stimulate the release of dopamine, norepinephrine, and serotonin in the brain. DMBA also has a relatively short half-life, making it useful for studying the acute effects of psychostimulants on the brain and behavior. However, DMBA also has several limitations, including its potential for abuse and its potential to produce adverse effects on the cardiovascular system.
将来の方向性
There are several future directions for DMBA research, including studies on the long-term effects of DMBA exposure on the brain and behavior, studies on the effects of DMBA on different neurotransmitter systems, and studies on the potential therapeutic applications of DMBA for conditions like depression and ADHD. Additionally, future research could focus on developing new compounds that are structurally similar to DMBA but have fewer adverse effects on the cardiovascular system.
合成法
DMBA can be synthesized through a multistep process involving the reaction of 4-(methylthio)benzaldehyde with 2-bromomethylmorpholine, followed by reduction with sodium borohydride and N-methylation with formaldehyde and formic acid. The final product is a white crystalline powder that is soluble in water and ethanol.
特性
IUPAC Name |
N,N-dimethyl-2-[4-[(4-methylsulfanylphenyl)methyl]morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-17(2)9-8-15-13-18(10-11-19-15)12-14-4-6-16(20-3)7-5-14/h4-7,15H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOAWLUEGHQKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![2-(3,4-dimethylphenyl)-8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B6141130.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![2-(3-chlorobenzoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6141150.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6141161.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6141165.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6141196.png)